molecular formula C11H18N4O B12100518 N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine

Cat. No.: B12100518
M. Wt: 222.29 g/mol
InChI Key: XPZIQAQQVSUXOR-UHFFFAOYSA-N
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Description

N-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a cyclopropyl group and at position 2 with a methylpyrrolidin-3-amine moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic structure containing two nitrogen atoms and one oxygen atom, known for its stability and role in medicinal chemistry.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H18N4O/c1-15(9-4-5-12-6-9)7-10-13-14-11(16-10)8-2-3-8/h8-9,12H,2-7H2,1H3

InChI Key

XPZIQAQQVSUXOR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NN=C(O1)C2CC2)C3CCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the nitrogen atoms.

    Reduction: Reduction reactions could target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylpyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to ring-opened products.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine may exhibit interesting pharmacological properties. Compounds containing oxadiazole rings are known for their antimicrobial, anti-inflammatory, and anticancer activities .

Medicine

In medicine, this compound could be investigated for its potential as a therapeutic agent. The presence of the oxadiazole ring suggests it might interact with biological targets involved in various diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could play a crucial role in binding to these targets, while the cyclopropyl and pyrrolidine groups might influence the compound’s overall bioavailability and stability.

Comparison with Similar Compounds

Structural Variations

Oxadiazole Core Modifications: The target compound and LMM5/7c share the 1,3,4-oxadiazole ring but differ in substituents. LMM5 includes a sulfamoyl-benzamide group linked to antifungal activity, while the target compound’s cyclopropyl and pyrrolidine groups may optimize lipophilicity and binding affinity .

Bioactivity Trends: Antifungal Activity: LMM5 and LMM11 () inhibit C. albicans via thioredoxin reductase targeting, suggesting the oxadiazole scaffold’s versatility in enzyme inhibition . Antimicrobial Potential: Pyridine-2-yl derivatives () show broad-spectrum activity, attributed to the electron-deficient pyridine ring enhancing membrane penetration .

Physicochemical Properties :

  • Melting points for 7c–7f () range from 134–178°C, correlating with their sulfanyl and propanamide groups’ polarity. The target compound’s melting point is unreported but likely lower due to reduced hydrogen-bonding substituents .
  • Molecular weights vary significantly: LMM5 (476.5 g/mol) is nearly double the target compound’s calculated weight (221.3 g/mol), reflecting differences in functional group complexity .

Biological Activity

N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

This compound is characterized by:

  • Molecular Formula : C11_{11}H18_{18}N4_{4}O
  • Molecular Weight : 222.29 g/mol
  • Key Functional Groups : Pyrrolidine ring and a 1,3,4-oxadiazole moiety with a cyclopropyl substituent.

The presence of these groups contributes to its diverse biological activities and potential therapeutic applications.

Research indicates that this compound interacts with various biological targets. Its mechanism of action may involve:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Interaction : It has been shown to bind to certain receptors, potentially modulating signaling pathways critical for various physiological processes.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated its potential as an anticancer agent. For instance, derivatives of oxadiazole compounds have shown significant cytotoxic effects against various cancer cell lines (e.g., HeLa, Caco-2), with IC50_{50} values in the nanomolar range .

Anthelmintic Activity

Recent research identified the compound's effectiveness against Caenorhabditis elegans, a model organism for studying anthelmintic properties. It was capable of killing 100% of the worm population at concentrations between 25–50 ppm within 24 hours .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Compounds with oxadiazole moieties are known to exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell processes .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl derivatives on a panel of cancer cell lines. The results indicated that compounds exhibited varying degrees of growth inhibition, with some achieving significant inhibition zones (20–25 mm) in agar diffusion assays .

Study 2: Anthelmintic Screening

In a screening program utilizing C. elegans, this compound was identified as a potent anthelmintic agent. The compound's mechanism involved disrupting neuromuscular function in the worms .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureUnique FeaturesBiological Activity
N-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)methylpyrrolidin-3-amStructureMethyl group on oxadiazoleModerate anticancer activity
3-amino-4-(5-methyl-furazan)StructureFurazan ringAntibacterial properties
N-methyl-N-(5-cyclopropyl-thiadiazol)StructureThiadiazole instead of oxadiazoleAntifungal activity

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